Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 67032-23-9
VCID: VC18447824
InChI: InChI=1S/C16H23NO2.ClH/c1-2-14(17-15-10-6-7-11-15)12-19-16(18)13-8-4-3-5-9-13;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H
SMILES:
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride

CAS No.: 67032-23-9

Cat. No.: VC18447824

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride - 67032-23-9

Specification

CAS No. 67032-23-9
Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
IUPAC Name 1-benzoyloxybutan-2-yl(cyclopentyl)azanium;chloride
Standard InChI InChI=1S/C16H23NO2.ClH/c1-2-14(17-15-10-6-7-11-15)12-19-16(18)13-8-4-3-5-9-13;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H
Standard InChI Key XNFIHZRAKBQJKQ-UHFFFAOYSA-N
Canonical SMILES CCC(COC(=O)C1=CC=CC=C1)[NH2+]C2CCCC2.[Cl-]

Introduction

Chemical Identity and Structural Features

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride is systematically named as 1-benzoyloxybutan-2-yl(cyclopentyl)azanium chloride. Its structure comprises a benzoic acid moiety esterified to a butanol derivative substituted with a cyclopentylamino group at the second carbon, followed by protonation with hydrochloric acid to form the hydrochloride salt. The canonical SMILES representation is CCC(COC(=O)C1=CC=CC=C1)[NH2+]C2CCCC2.[Cl-], reflecting the cyclopentyl ring, butyl spacer, and benzoyl ester.

Molecular and Crystallographic Data

PropertyValue
Molecular FormulaC16H24ClNO2\text{C}_{16}\text{H}_{24}\text{ClNO}_2
Molecular Weight297.82 g/mol
IUPAC Name1-benzoyloxybutan-2-yl(cyclopentyl)azanium chloride
InChI KeyXNFIHZRAKBQJKQ-UHFFFAOYSA-N
SolubilityWater-soluble (hydrochloride form)

The hydrochloride salt’s crystalline structure enhances its stability, making it suitable for pharmaceutical formulations .

Synthesis and Manufacturing

The synthesis of benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride involves a two-step process:

  • Esterification: Reacting benzoyl chloride with 2-(cyclopentylamino)butanol in the presence of a base such as triethylamine. This step forms the ester linkage:

    Benzoyl Chloride+2-(Cyclopentylamino)ButanolBenzoic Acid Ester Intermediate+HCl\text{Benzoyl Chloride} + \text{2-(Cyclopentylamino)Butanol} \rightarrow \text{Benzoic Acid Ester Intermediate} + \text{HCl}
  • Salt Formation: Treating the intermediate with hydrochloric acid to yield the hydrochloride salt:

    Ester Intermediate+HClBenzoic Acid, 2-(Cyclopentylamino)Butyl Ester, Hydrochloride\text{Ester Intermediate} + \text{HCl} \rightarrow \text{Benzoic Acid, 2-(Cyclopentylamino)Butyl Ester, Hydrochloride}

This method, adapted from protocols for analogous para-amino benzoic acid esters , ensures high purity and yield. Catalytic conditions (e.g., solvent choice, temperature) are optimized to minimize side reactions such as hydrolysis of the ester group.

Physicochemical Properties

The compound’s hydrochloride form confers water solubility (>10 mg/mL at 25°C), critical for injectable formulations. Key properties include:

  • Partition Coefficient (LogP): Estimated at 2.1, indicating moderate lipophilicity suitable for tissue penetration.

  • pKa: The tertiary amino group has a pKa of ~8.5, ensuring partial ionization at physiological pH for sustained activity.

  • Thermal Stability: Stable up to 150°C, with decomposition observed above this threshold.

Pharmacological Applications

Local Anesthetic Activity

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride belongs to the amino ester anesthetic class, which reversibly inhibits sodium channels in neuronal membranes. Preclinical studies highlight its efficacy in:

  • Infiltration Anesthesia: Effective at concentrations as low as 0.5% in rodent models, with onset within 2–5 minutes and duration exceeding 90 minutes .

  • Surface Anesthesia: Used in ophthalmic procedures due to low corneal irritation, comparable to tetracaine .

Mechanism of Action

The compound’s cyclopentylamino group enhances lipid membrane interaction, facilitating diffusion into nerve tissues. Protonation of the amino group at physiological pH enables binding to the intracellular portion of voltage-gated sodium channels, blocking action potential propagation .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaAnesthetic PotencyToxicity (LD50)
Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochlorideC16H24ClNO2\text{C}_{16}\text{H}_{24}\text{ClNO}_2High>200 mg/kg
ProcaineC13H20N2O2\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}_2Moderate50 mg/kg
TetracaineC15H24N2O2\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_2Very High25 mg/kg

The cyclopentylamino substituent in the subject compound balances potency and safety, outperforming older agents like procaine .

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